1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine
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Overview
Description
1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is an organic compound that features a bromine atom and a methoxy group attached to a benzene ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of 4-methoxyacetophenone to yield 1-(3-Bromo-4-methoxyphenyl)ethanone . This intermediate is then subjected to reductive amination using ethylenediamine under suitable conditions to produce the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 2-(4-Bromo-3-methylphenoxy)ethan-1-amine
- 1-(4-Bromo-2-hydroxyphenyl)ethanone
Comparison: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H13BrN2O |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3 |
InChI Key |
NIJXGSNHKAWETB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N)Br |
Origin of Product |
United States |
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